Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Description
Significance of Sulfonamide and Benzoate (B1203000) Moieties in Medicinal Chemistry and Chemical Biology
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the first class of synthetic antibacterial agents, the sulfa drugs. hud.ac.uk Beyond their antimicrobial properties, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents. hud.ac.ukresearchgate.net The sulfonamide group is a versatile pharmacophore capable of acting as a hydrogen bond donor and acceptor, which allows it to interact with various biological targets. researchgate.netnih.gov Its tetrahedral geometry and the electron-withdrawing nature of the sulfonyl group influence the acidity of the N-H bond, which can be crucial for target binding. nih.gov
Similarly, the benzoate moiety, an ester of benzoic acid, plays a significant role in drug design. Benzoate esters are often employed as prodrugs to enhance the lipophilicity and, consequently, the oral bioavailability of polar drug molecules. researchgate.netnih.gov Once absorbed, these esters are often hydrolyzed by esterases to release the active carboxylic acid or alcohol. nih.gov Furthermore, the aromatic ring of the benzoate group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. nih.gov The methyl ester in Methyl 4-(morpholin-4-ylsulfonyl)benzoate provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse range of amides.
Table 1: Key Properties of Sulfonamide and Benzoate Moieties
| Moiety | Key Features in Medicinal Chemistry | Examples of Therapeutic Classes |
|---|---|---|
| Sulfonamide | Hydrogen bond donor/acceptor, Bioisostere for other functional groups, Modulator of physicochemical properties | Antibacterials, Diuretics, Anti-inflammatory drugs, Anticonvulsants |
| Benzoate | Prodrug potential, Enhancement of lipophilicity, Aromatic interactions | Local anesthetics, Antimicrobials, Prodrugs for various active compounds |
Overview of the Morpholine (B109124) Ring System as a Privileged Pharmacophore in Bioactive Molecules
The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its frequent appearance in a multitude of bioactive compounds and approved drugs, where it often imparts favorable properties. nih.govresearchgate.net
Table 2: Advantages of the Morpholine Ring in Drug Design
| Property | Contribution of the Morpholine Ring |
|---|---|
| Solubility | The ether oxygen can improve aqueous solubility. |
| Metabolic Stability | Generally resistant to metabolic degradation. |
| Basicity | The nitrogen is less basic than in piperidine (B6355638), which can reduce toxicity. |
| Target Interaction | Can participate in hydrogen bonding and act as a scaffold. |
| Pharmacokinetics | Often leads to improved pharmacokinetic profiles. |
Contextualizing this compound as a Key Chemical Scaffold for Derivative Development
This compound serves as a valuable starting point for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.
The general synthetic strategy would involve the hydrolysis of the methyl ester of this compound to yield 4-(morpholin-4-ylsulfonyl)benzoic acid. This carboxylic acid can then be activated and reacted with a diverse range of amines to introduce various substituents, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. This modular approach is highly amenable to combinatorial chemistry and high-throughput screening, accelerating the drug discovery process.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-(morpholin-4-ylsulfonyl)benzoic acid |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-12(14)10-2-4-11(5-3-10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENFSNKXDAZGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Morpholin 4 Ylsulfonyl Benzoate and Its Analogues
Established Synthetic Routes for the Preparation of Methyl 4-(morpholin-4-ylsulfonyl)benzoate
The preparation of the target compound can be approached in two primary ways: by first synthesizing the morpholinosulfonyl benzoic acid and then performing an esterification, or by creating a sulfonyl chloride derivative of methyl benzoate (B1203000) and subsequently reacting it with morpholine (B109124).
The formation of the methyl ester is a critical step. A common and direct method is the Fischer esterification of 4-(morpholin-4-ylsulfonyl)benzoic acid. This reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tcu.eduiajpr.com The reaction is reversible, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. researchgate.net
Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. 4-(morpholin-4-ylsulfonyl)benzoic acid can be treated with a chlorinating agent like thionyl chloride to form 4-(morpholin-4-ylsulfonyl)benzoyl chloride. researchgate.net This intermediate readily reacts with methanol to yield this compound with high efficiency.
Solid acid catalysts, such as zirconium metal solids fixed with titanium, have also been employed for the esterification of various benzoic acids with methanol, offering a heterogeneous catalysis option that can simplify product purification. mdpi.com
Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives
| Method | Reagents | Catalyst | Conditions | Advantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Methanol | Conc. H₂SO₄ | Reflux | Simple, common reagents tcu.edu |
| Acyl Chloride Route | Carboxylic Acid, Thionyl Chloride, Methanol | None | Two steps, often at room temp for the second step | High yield, irreversible researchgate.net |
The introduction of the morpholinosulfonyl group is a key transformation. A highly effective strategy involves the reaction of a sulfonyl chloride with morpholine. The synthesis can start from methyl 4-(chlorosulfonyl)benzoate, an important chemical intermediate. google.com This compound is reacted with morpholine, typically in the presence of a base like diisopropylethylamine in a solvent such as tetrahydrofuran (B95107) (THF), to directly yield this compound.
Alternatively, the sulfonamide linkage can be formed prior to the esterification. In this route, 4-(chlorosulfonyl)benzoic acid is first reacted with morpholine in the presence of a base to produce 4-(morpholin-4-ylsulfonyl)benzoic acid. prepchem.com A solution of 4-(chlorosulfonyl)benzoic acid in THF is added dropwise to a solution containing morpholine and a non-nucleophilic base. prepchem.com The resulting carboxylic acid is then esterified as described in the previous section.
Exploration of Precursor Compounds and Intermediate Syntheses in Morpholinosulfonyl Benzoate Production
The efficient synthesis of this compound relies on the availability of key precursor compounds.
4-(Chlorosulfonyl)benzoic acid : This is a crucial starting material. Its synthesis often begins with the chlorosulfonation of toluene, followed by oxidation of the methyl group to a carboxylic acid.
Methyl 4-(chlorosulfonyl)benzoate : This intermediate can be prepared via the continuous chlorosulfonation of methyl benzoate. google.com It serves as a direct precursor for the reaction with morpholine.
4-(Morpholin-4-ylsulfonyl)benzoic acid : This compound is synthesized by reacting 4-(chlorosulfonyl)benzoic acid with morpholine. prepchem.com The reaction is typically carried out in a suitable solvent like THF with a base to neutralize the HCl formed during the reaction. prepchem.com The product precipitates upon acidification and can be collected by filtration. prepchem.com
Green Chemistry Approaches and Scalable Synthetic Procedures for Morpholinosulfonyl Benzoates
Modern synthetic chemistry emphasizes the development of environmentally benign and scalable processes. boehringer-ingelheim.com For the synthesis of sulfonamides and related compounds, several green chemistry principles are being applied.
One approach is the use of water as a solvent. The oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water provides a rapid and efficient method for synthesizing sulfonyl halides, which are precursors to sulfonamides. rsc.org This method avoids the use of hazardous organic solvents. ucsb.edu
Mechanochemistry, or solvent-free synthesis, is another green approach. A mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts has been reported, demonstrating a metal- and solvent-free method for forming sulfone compounds. rsc.org Such strategies reduce waste and energy consumption. boehringer-ingelheim.com
For scalability, continuous flow processes are advantageous over batch reactions. The continuous preparation of intermediates like methyl 2-(chlorosulfonyl)benzoate has been developed, offering a safer and more efficient route for industrial production. google.com The development of safe, low-cost, and eco-friendly methods for synthesizing sulfonyl fluorides, which can be converted to sulfonamides, using reagents that produce non-toxic by-products like NaCl and KCl, also aligns with green chemistry goals. sciencedaily.com
Chemical Transformations and Derivatization Strategies of the this compound Scaffold
The functional groups within this compound allow for a variety of chemical transformations, enabling the synthesis of a library of related compounds.
The methyl ester group is a versatile handle for derivatization.
Hydrolysis : The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(morpholin-4-ylsulfonyl)benzoic acid. This transformation is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification. chemspider.com Acid-catalyzed hydrolysis, by refluxing with an aqueous acid like sulfuric acid, is also an effective method. quora.com The hydrolysis of parabens (4-hydroxybenzoic acid esters) by certain bacteria also demonstrates this transformation under biological conditions. nih.gov
Amidation : The ester can be converted into an amide by reacting it with an amine. Direct amidation of esters can be challenging and may require high temperatures or the use of catalysts. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net
Transesterification : While not as commonly cited for this specific molecule, transesterification is a standard reaction for esters. It involves reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group.
Table 2: Summary of Ester Group Modifications
| Transformation | Reagents | Product |
|---|---|---|
| Hydrolysis (Basic) | NaOH (aq), then H⁺ | 4-(morpholin-4-ylsulfonyl)benzoic acid chemspider.com |
| Hydrolysis (Acidic) | H₂SO₄ (aq), H₂O | 4-(morpholin-4-ylsulfonyl)benzoic acid quora.com |
Functionalization of the Phenyl Ring System
Modification of the phenyl ring is a key strategy for modulating the electronic and steric properties of the molecule. This can be achieved either by starting with pre-functionalized precursors or by direct functionalization of the aromatic ring.
One common approach involves the use of di-halogenated methyl benzoate precursors. For instance, the synthesis of related substituted methyl 5-sulfamoyl-benzoates has been demonstrated starting from methyl 2,4-dichloro-5-sulfamoyl-benzoate. nih.gov In these reactions, nucleophilic aromatic substitution (SNAr) is employed to selectively replace one of the halogen atoms. The reaction of methyl 2,4-dihalo-5-sulfamoyl-benzoates with various thiols in the presence of a base like triethylamine (B128534) leads to the substitution of the halogen at the 4-position (para to the sulfamoyl group). nih.gov This regioselectivity highlights the directing effects of the existing substituents on the ring. This strategy could be adapted to introduce a variety of nucleophiles onto the phenyl ring of a suitably halogenated precursor of this compound.
Modern cross-coupling reactions offer powerful tools for direct C-H functionalization, avoiding the need for pre-halogenated substrates. Palladium-catalyzed reactions, in particular, have emerged as a streamlined alternative. nih.gov For example, a C–H functionalization–sulfination sequence has been developed to access diverse aryl sulfonamides. nih.gov This method involves a palladium-catalyzed C–S bond formation between an aryl sulfonium (B1226848) salt and a sulfinating agent, followed by in-situ oxidative amination with an amine, such as morpholine. nih.gov This approach could theoretically be applied to a functionalized methyl benzoate precursor to build the desired substituted sulfonamide. The directing group plays a crucial role in these transformations; in some systems, a phosphoryl group (P=O) has been shown to be an effective ortho-directing group for palladium-catalyzed C-H functionalization, promoting reaction exclusively at the adjacent C-H bond. nih.gov This suggests the sulfonyl group (SO₂) in the target compound could potentially direct similar ortho-functionalization.
The following table summarizes examples of functionalization on related phenyl sulfamoyl benzoate systems.
| Starting Material | Reagent(s) | Functionalization Type | Position of Functionalization | Reference |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Benzenethiol, Triethylamine | Nucleophilic Aromatic Substitution | C-4 | nih.gov |
| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Naphthalene-1-thiol, Triethylamine | Nucleophilic Aromatic Substitution | C-4 | nih.gov |
| Aryl Thianthrenium Salts | 1. Rongalite, Pd(dppf)Cl₂ 2. Morpholine, NCS, Et₃N | C-H Functionalization/Sulfination/Amination | Varies with substrate | nih.gov |
| 2-Phenyl-1H-isophosphinoline 2-oxide | Alkenes, Pd(OAc)₂, Ag₂CO₃ | Palladium-Catalyzed C-H Functionalization | C-2 (ortho to P=O) | nih.gov |
Alterations of the Morpholine Sulfonyl Moiety
Modifications to the morpholine ring and the sulfonamide linkage are critical for exploring the impact of conformational rigidity, basicity, and hydrogen bonding potential on biological activity. The morpholine moiety is a privileged pharmacophore in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.gov
A primary method for creating analogues involves the reaction of methyl 4-(chlorosulfonyl)benzoate with various pre-synthesized, substituted morpholines. Advanced synthetic methods have enabled the creation of a wide array of C-substituted morpholines. A notable example is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which yields cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov This modular approach allows for significant variation of the substituents on the morpholine ring, which can then be coupled with the sulfonyl chloride to produce a library of analogues.
Direct functionalization of the morpholine ring in a pre-formed sulfonamide is a more advanced but powerful strategy. For example, photoredox-mediated α‐amine C‐H arylation has been used to introduce aryl groups at the carbon atom adjacent to the nitrogen within the morpholine ring. researchgate.net This site-selective modification offers a direct route to novel analogues without requiring the de novo synthesis of the substituted morpholine.
Furthermore, the entire morpholine ring can be replaced with other cyclic amines to investigate the role of the heteroatoms and ring size. For instance, the replacement of a piperidine (B6355638) ring with a morpholine core has been shown to significantly alter the biological activity of Nav1.7 inhibitors, demonstrating the profound impact of this moiety. researchgate.net The synthesis of such analogues typically involves the standard reaction of an aryl sulfonyl chloride with the desired cyclic amine in a suitable solvent, often in the presence of a base. researchgate.net
The table below outlines methodologies for modifying the morpholine moiety.
| Strategy | Method | Key Reagents/Catalysts | Type of Analogue Produced | Reference |
| Build-up Approach | Reaction of sulfonyl chloride with substituted morpholine | Pre-synthesized substituted morpholines | C-substituted morpholine analogues | nih.gov |
| C-H Functionalization | Palladium-catalyzed carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-disubstituted morpholine precursors | nih.gov |
| Direct Functionalization | Photoredox α‐amine C‐H arylation | Ir(ppy)₃ or Ir(ppy)₂(dtbbpy)PF₆ | α-aryl substituted morpholine analogues | researchgate.net |
| Moiety Replacement | Standard sulfonamide synthesis | Alternative cyclic amines (e.g., piperidine, thiomorpholine) | Analogues with different heterocyclic rings | researchgate.net |
Advanced Characterization Techniques for Methyl 4 Morpholin 4 Ylsulfonyl Benzoate and Its Derivatives
Spectroscopic Analysis in Elucidating Molecular Structure and Confirming Purity
Spectroscopic techniques are indispensable for probing the molecular architecture of Methyl 4-(morpholin-4-ylsulfonyl)benzoate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to each unique proton environment. The aromatic protons on the central benzene (B151609) ring are expected to appear as two doublets in an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons of the methyl ester group would yield a sharp singlet, while the eight protons of the morpholine (B109124) ring would appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the ester, the aromatic carbons (with two signals for the substituted carbons and one for the four equivalent unsubstituted carbons), the methyl carbon of the ester, and two signals for the methylene carbons of the morpholine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to COOCH₃) | ~8.1-8.3 (d) | ~130-132 |
| Aromatic CH (ortho to SO₂) | ~7.8-8.0 (d) | ~128-130 |
| Morpholine CH₂ (adjacent to N) | ~3.0-3.2 (m) | ~46-48 |
| Morpholine CH₂ (adjacent to O) | ~3.7-3.9 (m) | ~66-68 |
| Ester CH₃ | ~3.9-4.0 (s) | ~52-54 |
| Aromatic C (ipso to COOCH₃) | - | ~133-135 |
| Aromatic C (ipso to SO₂) | - | ~138-140 |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary depending on the solvent and other conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. rsc.org
For this compound (C₁₂H₁₅NO₅S), the molecular weight is 285.32 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would detect the molecular ion peak (M⁺) at a precise m/z value corresponding to its monoisotopic mass (285.0671). The presence of a small M+1 peak would be expected due to the natural abundance of the ¹³C isotope, while an M+2 peak would be indicative of the ³⁴S isotope. youtube.com
Under electron ionization (EI), the molecule would fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways would likely involve the cleavage of the ester, the sulfonyl group, and the morpholine ring.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₂H₁₅NO₅S]⁺ | 285 |
| [M - OCH₃]⁺ | [C₁₁H₁₂NO₄S]⁺ | 254 |
| [M - C₇H₆O₂S]⁺ | [C₄H₈NO]⁺ (Morpholinyl cation) | 86 |
| [M - C₄H₈N]⁺ | [C₈H₇O₅S]⁺ | 215 |
| [C₇H₇O₂]⁺ | [Benzoyl cation]⁺ | 121 |
Note: m/z values correspond to the most abundant isotopes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comdias-infrared.de The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.
Key absorptions would include a strong peak for the carbonyl (C=O) stretch of the ester group, two strong peaks for the symmetric and asymmetric stretching of the sulfonyl (S=O) group, and bands corresponding to the C-O-C stretch of the morpholine's ether linkage. Aromatic C=C and C-H stretching vibrations would also be present. ucla.edu
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1720-1740 |
| Sulfonamide S=O | Asymmetric Stretch | 1330-1370 |
| Sulfonamide S=O | Symmetric Stretch | 1140-1180 |
| Aromatic C=C | Stretch | 1450-1600 |
| Aromatic C-H | Stretch | 3000-3100 |
| Alkyl C-H | Stretch | 2850-2960 |
| Ether C-O-C | Stretch | 1070-1150 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the electron-withdrawing methyl ester and morpholinosulfonyl groups is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene, with characteristic absorption bands appearing in the UV region. This data is useful for quantitative analysis using techniques like HPLC.
Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation in Research Syntheses
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound, monitoring the progress of a chemical reaction, and isolating the desired product from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Scales
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Due to the polarity and molecular weight of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method for its analysis. mdpi.comimeko.info
In an analytical context, RP-HPLC can be used to determine the purity of a sample with high accuracy. A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Detection is commonly performed with a UV detector set to a wavelength where the compound exhibits maximum absorbance, as determined by UV-Vis spectroscopy. The retention time of the compound is a characteristic property under specific conditions, while the area of the peak is proportional to its concentration.
On a preparative scale, the same principles are applied but with larger columns, higher flow rates, and larger sample injections. This allows for the isolation and purification of the compound from a crude reaction mixture, yielding a high-purity sample for further research.
Table 4: General RP-HPLC Method for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic acid or buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | ~1.0 mL/min (Analytical) |
| Detector | UV/Vis (Diode Array Detector) |
| Detection Wavelength | Near compound's λmax |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is best suited for the analysis of volatile and thermally stable compounds.
This compound itself has a relatively high boiling point and is not sufficiently volatile for direct GC-MS analysis without thermal degradation. However, GC-MS is an excellent technique for analyzing potential volatile precursors or degradation products, such as morpholine. nih.govsigmaaldrich.com For instance, in quality control or environmental analysis, one might need to test for residual morpholine. This can be achieved by GC-MS, often after a derivatization step to increase the volatility and improve the chromatographic properties of the analyte. nih.govresearchgate.net For example, morpholine can be derivatized to form N-nitrosomorpholine, which is volatile and readily detectable by GC-MS. nih.gov
Biological Activity and Mechanistic Investigations of Methyl 4 Morpholin 4 Ylsulfonyl Benzoate Analogues in Vitro and Preclinical Models Non Human
In Vitro Assay Development and Implementation for High-Throughput Screening
The discovery and characterization of biologically active molecules like the analogues of Methyl 4-(morpholin-4-ylsulfonyl)benzoate rely heavily on the development of robust in vitro assays for high-throughput screening (HTS). nih.govpharmasalmanac.com HTS allows for the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target. nih.govpharmtech.com
The process begins with designing and optimizing an assay that is biologically relevant, sensitive, and suitable for automation and miniaturization, typically in 96-, 384-, or 1536-well plate formats. pharmtech.comnih.gov For screening potential enzyme inhibitors, common HTS technologies include fluorescence-based, luminescence-based, and absorbance-based assays. pharmtech.com More recently, label-free methods, such as those using mass spectrometry, have gained traction as they can expand the range of screenable targets. pharmtech.comacs.org
A critical phase is assay validation, which ensures the reliability and robustness of the screening platform. researchgate.net This involves rigorous statistical analysis to assess parameters like the signal window, well-to-well variation, and day-to-day reproducibility. nih.govnih.gov A well-validated assay provides confidence that the identified hits are genuine and not false positives arising from assay interference. drugtargetreview.com Following a primary HTS campaign, hit compounds undergo further confirmation and validation using orthogonal assays, which employ a different detection technology to verify the compound's activity and mechanism. drugtargetreview.com This systematic approach is essential for efficiently identifying promising lead compounds from large libraries for further preclinical development. pharmasalmanac.com
Enzyme Inhibition and Activation Studies
Analogues of this compound, specifically those belonging to the methyl 5-sulfamoyl-benzoate class, have been identified as potent inhibitors of carbonic anhydrases (CAs). nih.govmdpi.com CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes, including pH regulation. mdpi.com
Certain CA isozymes, particularly Carbonic Anhydrase IX (CAIX), are highly overexpressed in various solid tumors, where they contribute to the acidification of the tumor microenvironment, facilitating invasion and metastasis. nih.govmdpi.com This makes CAIX a significant target for anticancer drug development. nih.gov
In one study, a series of methyl 5-sulfamoyl-benzoates were designed and tested for their affinity against all twelve catalytically active human CA isozymes. nih.govmdpi.com Through systematic variations of substituents on the benzenesulfonamide (B165840) ring, researchers identified compounds with extremely high affinity and selectivity for CAIX. nih.govmdpi.comresearchgate.net For example, one analogue exhibited a dissociation constant (Kd) of 0.12 nM for CAIX and demonstrated over 100-fold selectivity against other CA isozymes. nih.govmdpi.comresearchgate.net X-ray crystallography of these compounds bound to CAIX and other CA isozymes has provided structural insights into the basis for this high selectivity. nih.govresearchgate.net
| Compound Analogue | Target Enzyme | Inhibition/Activation | Potency (Kd) | Selectivity |
| Substituted Methyl 5-sulfamoyl-benzoate (e.g., compound 4b) | Carbonic Anhydrase IX (CAIX) | Inhibition | 0.12 nM | >100-fold over other CA isozymes |
| Substituted Methyl 5-sulfamoyl-benzoate | Other Carbonic Anhydrase Isozymes | Inhibition | Weaker affinity | Lower |
Receptor Binding and Modulation Analysis
A significant area of investigation for this chemical class involves their interaction with the cannabinoid receptor system. Analogues such as quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB) are part of a group of synthetic cannabinoid receptor agonists (SCRAs) that feature a sulfamoyl benzoate (B1203000) core structure. nih.govatu.ie These compounds have been developed and studied as research tools to explore the structure-activity relationships (SARs) of ligands that bind to cannabinoid receptors CB1 and CB2. nih.govnih.gov
QMMSB is an analogue of QMPSB (quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate), which was identified as a potent full agonist at both CB1 and CB2 receptors, with a moderate selectivity for the CB2 receptor. nih.govljmu.ac.uk The development of QMMSB and similar compounds involved modifying the "tail" region of the molecule to understand how these structural changes affect receptor binding and activation. atu.ie While detailed binding affinity and efficacy data for QMMSB itself are not extensively published in the provided context, its structural relationship to potent SCRAs suggests it functions as an agonist within this system. nih.govljmu.ac.uk These synthetic cannabinoids typically bind with high affinity to CB1 receptors and produce a characteristic profile of effects in preclinical models. nih.govresearchgate.net
While the primary focus for many sulfonylbenzoate analogues has been on cannabinoid receptors and carbonic anhydrases, the broader chemical class of small molecule inhibitors is frequently screened against other targets, including kinases involved in major signaling pathways like the mammalian target of rapamycin (B549165) (mTOR). The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often dysregulated in diseases like cancer. mdpi.comwikipedia.orgmdpi.com
The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2, which are targets for cancer therapy. mdpi.comwikipedia.org Drug discovery efforts have led to the identification of various mTOR inhibitors through high-throughput screening of compound libraries. mdpi.comaacrjournals.org These inhibitors can be allosteric (like rapamycin and its analogues, termed rapalogs) or ATP-competitive, with second-generation inhibitors targeting the kinase domain of both mTORC1 and mTORC2. wikipedia.orgnih.gov Although no direct studies linking this compound analogues specifically to NKCC1 or mTOR were identified in the search results, the general principles of HTS make such screenings plausible to assess a compound's broader activity and selectivity profile.
Cellular Pathway Perturbation Studies and Downstream Signaling Analyses
The biological activity of this compound analogues is defined by their ability to perturb cellular pathways and modulate downstream signaling cascades upon binding to their molecular targets.
For analogues acting as cannabinoid receptor agonists (e.g., QMMSB), binding to CB1 or CB2 receptors initiates a cascade of intracellular events. bohrium.com CB1 receptors, being G-protein coupled receptors (GPCRs), classically couple to Gαi/o proteins. nih.gov This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. nih.govmdpi.com Furthermore, CB1 receptor activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways, such as the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). nih.govbiomolther.orgkoreascience.kr Different cannabinoid ligands can exhibit "biased signaling," preferentially activating one downstream pathway over another, which can lead to distinct cellular responses. bohrium.comnih.govnih.govucsf.edu
In the context of mTOR pathway inhibition, compounds that target mTORC1 block the phosphorylation of its key downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). mdpi.comaacrjournals.org This disruption leads to the inhibition of protein synthesis and can result in cell-cycle arrest, typically at the G1 phase, thereby suppressing cell growth and proliferation. mdpi.comaacrjournals.org For instance, the mTOR inhibitor 3HOI-BA-01 was shown to attenuate the phosphorylation of p70S6K, S6, and Akt in non-small cell lung cancer cells, leading to G1 cell-cycle arrest and growth inhibition. aacrjournals.org
Target Identification and Validation in Non-Human Biological Systems
Target identification is the process of determining the specific molecular partner (e.g., protein, enzyme, receptor) with which a small molecule interacts to produce its biological effect. broadinstitute.orgnih.gov This is a critical step in drug discovery, as it clarifies the mechanism of action. researchgate.net For novel compounds discovered through phenotypic screens (which measure a change in cell behavior), follow-up studies are required to find the precise protein target. broadinstitute.orgnih.gov
Common approaches for target identification include:
Biochemical Methods: Affinity chromatography is a widely used technique where the small molecule is immobilized on a solid support to "pull down" its binding partners from cell lysates. acs.org These captured proteins are then identified, often using mass spectrometry. acs.org
Genetic and Genomic Methods: These approaches leverage tools like RNA interference (RNAi) or CRISPR to systematically knock down or knock out genes. broadinstitute.orgnih.gov If the absence of a particular gene's product negates the effect of the compound, that protein is implicated as the target. drugtargetreview.com
Computational Inference: This method uses bioinformatics to compare the activity profile of a new compound with those of known drugs in large databases, predicting targets based on similarity. broadinstitute.orgnih.gov
Once a potential target is identified, it must be validated. ucl.ac.uksygnaturediscovery.com Target validation involves a range of techniques to confirm that modulating this specific target provides a therapeutic benefit. drugtargetreview.comsygnaturediscovery.combiocurate.com This can be achieved by demonstrating that genetic modulation of the target (e.g., knockout in an animal model) phenocopies the effect of the compound. drugtargetreview.combiocurate.com Using "tool" molecules with known specificity for the target to produce the desired biological effect in vitro and in vivo further strengthens the validation. sygnaturediscovery.com This rigorous process increases confidence that the identified target is directly linked to the disease pathophysiology, which is crucial before advancing a project to the hit identification and lead optimization phases. nih.govdrugtargetreview.comsygnaturediscovery.com
Investigations into Metabolic Stability in Preclinical Models (e.g., mouse liver homogenates) for Compound Optimization
The metabolic stability of drug candidates is a critical parameter assessed during the lead optimization phase of drug discovery. It provides insight into the susceptibility of a compound to biotransformation, which can significantly impact its pharmacokinetic profile, efficacy, and safety. For analogues of this compound, a key focus of preclinical evaluation is the determination of their metabolic fate in liver preparations, such as mouse liver homogenates or microsomes. These in vitro models contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.
The primary goal of these investigations is to identify metabolic liabilities within the chemical scaffold and guide synthetic efforts toward analogues with improved stability. A compound with low metabolic stability is likely to be rapidly cleared from the body, leading to a short duration of action and poor bioavailability, thus necessitating more frequent or higher doses. Conversely, an overly stable compound might accumulate and lead to toxicity. Therefore, achieving a balance is crucial.
Detailed Research Findings from Preclinical Models
In studies involving morpholine-containing sulfonamide analogues, metabolic stability is typically assessed by incubating the compounds with mouse liver microsomes in the presence of necessary cofactors like NADPH. The concentration of the parent compound is then measured at various time points to determine its rate of degradation. Key parameters derived from these experiments include the half-life (t½) and the percentage of the compound remaining after a specific incubation period.
For instance, in a study evaluating a series of modafinil (B37608) analogues, which share structural similarities with sulfonamides, compounds were tested in mouse liver microsomes. The results highlighted significant differences in stability based on minor structural modifications. For example, compounds 8d and 9d demonstrated good stability, with half-lives of approximately 60 minutes, indicating they are relatively resistant to metabolism. In contrast, compound 11b was found to be rapidly metabolized, with a much shorter half-life of 13 minutes. researchgate.net Such data is instrumental in establishing structure-activity relationships (SAR) for metabolic stability.
Control experiments conducted in the absence of cofactors like NADPH are crucial to confirm that the observed degradation is indeed due to enzymatic metabolism rather than chemical instability. In the aforementioned study, greater than 95% of the compounds remained after 60 minutes in the absence of NADPH, confirming that the degradation was CYP-dependent. researchgate.net
Another study on a different compound series reported modest stability in mouse and rat microsomes, with 27.5% and 16.7% of the parent compound remaining, respectively, after a 120-minute incubation. Interestingly, the same compound exhibited much higher stability in human liver microsomes, with 72.6% remaining after the same period. researchgate.net This highlights the importance of evaluating metabolic stability across different species, as there can be significant interspecies differences in drug metabolism.
The morpholine (B109124) moiety itself, while often incorporated to improve physicochemical properties, can be a site of metabolic transformation. enamine.netnih.gov Therefore, medicinal chemistry efforts may focus on modifying the morpholine ring or its surrounding chemical environment to enhance metabolic stability.
Data on Metabolic Stability of Analogues in Mouse Liver Microsomes
The following table summarizes representative data from preclinical metabolic stability assays for compounds analogous in structure or class to this compound, illustrating how such data is used for compound optimization.
| Compound ID | Incubation Time (min) | % Compound Remaining | Calculated Half-life (t½, min) | Species | Preclinical Model |
| Analogue A | 60 | ~50% | ~60 | Mouse | Liver Microsomes |
| Analogue B | 60 | ~50% | ~60 | Mouse | Liver Microsomes |
| Analogue C | 60 | <20% | 13 | Mouse | Liver Microsomes |
| Analogue D | 120 | 27.5% | Not specified | Mouse | Liver Microsomes |
This table is a representation of typical data obtained in metabolic stability studies. The compound IDs are illustrative analogues.
These findings underscore the value of early in vitro metabolic stability screening in identifying promising candidates for further development. By systematically evaluating analogues of this compound in preclinical models like mouse liver homogenates, researchers can effectively guide the optimization process to develop compounds with more favorable pharmacokinetic profiles.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 4 Morpholin 4 Ylsulfonyl Benzoate Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of derivatives of Methyl 4-(morpholin-4-ylsulfonyl)benzoate are highly dependent on the nature and position of various substituents. The core structure consists of three key regions amenable to modification: the benzoate (B1203000) ring, the morpholine (B109124) moiety, and the methyl ester group. Structure-activity relationship (SAR) studies on related benzenesulfonamide (B165840) scaffolds have provided valuable insights into how changes in these regions can modulate biological effects. nih.govnih.gov
Substitutions on the Benzoate Ring: Modifications to the aromatic ring of the benzoate moiety can significantly alter the compound's interaction with target proteins. The introduction of different functional groups can affect potency and selectivity. For instance, in related benzenesulfonamide series, the addition of small lipophilic or electron-withdrawing groups has been shown to enhance inhibitory activity against certain enzymes. nih.gov Conversely, large, bulky substituents may lead to a decrease in activity due to steric hindrance at the receptor binding site.
Modifications of the Morpholine Ring: The morpholine ring is a common pharmacophore in medicinal chemistry, often contributing to favorable pharmacokinetic properties and acting as a hydrogen bond acceptor. nih.govsci-hub.se Its replacement with other heterocyclic systems, such as piperidine (B6355638), piperazine, or thiomorpholine (B91149), can impact a compound's metabolic stability, solubility, and target affinity. cambridgemedchemconsulting.com For example, the selection of the morpholine moiety in the antibiotic Linezolid was based on the superior pharmacokinetic profile and reduced toxicity it conferred. sci-hub.se
Alterations to the Ester Group: The methyl ester group is a potential point for metabolic hydrolysis. Modifying this group can influence the compound's stability and duration of action. Conversion of the ester to a more stable amide or to a different ester with a bulkier alkyl group can prevent rapid breakdown by esterase enzymes. Furthermore, replacing the ester with a carboxylic acid can introduce a negative charge, which may form new ionic interactions with a biological target but could also affect cell permeability.
The following table summarizes the potential impact of these variations based on established principles from related compound series.
| Modification Site | Substituent/Modification | Predicted Impact on Potency/Selectivity | Rationale |
| Benzoate Ring | Small, lipophilic groups (e.g., -CH₃, -Cl) | Potential Increase | Enhances hydrophobic interactions with the target. |
| Electron-withdrawing groups (e.g., -CN, -CF₃) | Potential Increase | Modifies electronic properties, potentially enhancing binding affinity. | |
| Bulky groups (e.g., -t-butyl, -phenyl) | Potential Decrease | May cause steric clashes within the binding pocket. wikipedia.org | |
| Morpholine Ring | Bioisosteric replacement (e.g., piperidine, thiomorpholine) | Variable | Alters pKa, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com |
| Ester Group | Hydrolysis to Carboxylic Acid | Variable | Introduces a charge, potentially forming new interactions but may reduce permeability. |
| Conversion to Amide | Increased Metabolic Stability | Amides are generally more resistant to hydrolysis than esters. |
Conformational Analysis and Steric Effects on Molecular Interactions
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For derivatives of this compound, conformational flexibility and steric factors play a significant role in defining molecular interactions.
Conformational Flexibility: The morpholine ring typically exists in a stable chair conformation. nih.govresearchgate.net This conformation positions the oxygen and nitrogen atoms in specific spatial arrangements, which can be crucial for forming hydrogen bonds or other interactions with a receptor. The orientation of the morpholine ring relative to the benzenesulfonyl group is also important. The bond connecting the sulfonamide nitrogen to the sulfur atom allows for rotation, but certain rotational angles (torsional angles) will be energetically favored to minimize steric strain.
Steric Hindrance: Steric hindrance occurs when the size of atoms or groups within a molecule prevents chemical reactions or limits conformational flexibility. wikipedia.org In the context of this compound derivatives, steric effects can arise from several sources:
Substituents on the Benzoate Ring: Large substituents placed at the positions ortho to the sulfonyl group can restrict the rotation of the bond between the phenyl ring and the sulfur atom. This can lock the molecule into a specific, and potentially less active, conformation.
Substituents on the Morpholine Ring: The addition of substituents to the carbon atoms of the morpholine ring can influence its preferred chair conformation and may introduce steric clashes with the receptor.
N-Alkyl Groups in Related Sulfonamides: Studies on N-alkyl arylsulfonamides have shown that the size of the alkyl group on the nitrogen atom strongly influences reactivity and molecular arrangement. nih.gov For instance, when the N-alkyl group is large and branched, it can create significant steric hindrance that prevents certain intramolecular reactions. nih.gov
The table below illustrates how steric bulk at different positions might affect molecular interactions.
| Position of Substituent | Example of Bulky Group | Potential Steric Effect | Consequence for Molecular Interaction |
| Ortho-position on Benzoate Ring | Isopropyl | Restricted rotation around the Ar-S bond. | May prevent optimal orientation for binding to the target. |
| Morpholine Ring | gem-Dimethyl | May favor a specific chair conformation or introduce new steric clashes. | Could either enhance or disrupt binding depending on the receptor topology. |
| Ester Group | tert-Butyl | May hinder the approach of hydrolytic enzymes. | Increased metabolic stability, but could also block access to a binding pocket. |
Electronic Effects of Functional Groups on Compound Activity and Binding Affinity
The electronic properties of a molecule, determined by the arrangement of its functional groups, are fundamental to its activity and binding affinity. The sulfonyl group (-SO₂-) in the this compound scaffold is a strong electron-withdrawing group (EWG), which significantly influences the electronic character of the entire molecule. nih.gov
Inductive and Resonance Effects: Substituents on the benzoate ring can exert electronic effects through induction (through sigma bonds) and resonance (through the pi system). libretexts.orgucalgary.ca
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the aromatic ring. This makes the ring more electron-poor and can influence its ability to participate in pi-stacking or cation-pi interactions.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) donate electron density to the aromatic ring, making it more electron-rich and potentially a better hydrogen bond acceptor. ucalgary.ca
The electronic nature of these substituents can directly impact the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the drug molecule and its target. unina.it For example, the presence of an EWG can increase the acidity of nearby protons, making them stronger hydrogen bond donors.
Role of the Sulfonyl and Morpholine Groups: The sulfonyl group itself is a key contributor to the electronic profile of the molecule. Its oxygen atoms are potent hydrogen bond acceptors. nih.gov The morpholine ring also has important electronic features; the oxygen atom is a hydrogen bond acceptor, while the nitrogen atom's basicity is reduced due to the connection to the electron-withdrawing sulfonyl group. This weak basicity is a common feature in morpholine-containing drugs, contributing to favorable pharmacokinetic properties. nih.gov
The following table categorizes potential substituents and their likely electronic impact on the benzoate ring.
| Substituent | Classification | Primary Electronic Effect | Potential Impact on Binding Affinity |
| -NO₂ | Strong EWG | Strong resonance and inductive withdrawal. | May enhance interactions requiring an electron-poor aromatic ring. |
| -Cl | EWG | Inductive withdrawal, weak resonance donation. | Can increase lipophilicity and alter electrostatic potential. |
| -CH₃ | Weak EDG | Inductive donation and hyperconjugation. | May enhance hydrophobic interactions and slightly increase ring electron density. |
| -OCH₃ | Strong EDG | Strong resonance donation, inductive withdrawal. | Significantly increases electron density of the ring, potentially enhancing pi-stacking or H-bonding. |
| -CO₂H | EWG | Resonance and inductive withdrawal. | Introduces a negative charge at physiological pH, enabling ionic interactions. |
Pharmacophore Elucidation and Ligand Design Principles from SAR Data
Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dovepress.comdergipark.org.tr By analyzing SAR data from a series of active molecules, a common pharmacophore hypothesis can be developed.
Key Pharmacophoric Features: Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:
Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group, the oxygen atom of the morpholine ring, and the carbonyl oxygen of the methyl ester are all potential hydrogen bond acceptors.
Aromatic Ring: The central phenyl ring can engage in hydrophobic and aromatic interactions, such as pi-pi stacking or cation-pi interactions, with complementary residues in a receptor binding site.
Hydrophobic Group: The morpholine ring, despite its heteroatoms, provides a hydrophobic surface that can contribute to binding affinity.
Ligand Design Principles: The SAR and SPR data guide the design of new derivatives with improved properties. Key principles include:
Bioisosteric Replacement: This involves substituting one functional group with another that has similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. nih.gov For example, the morpholine ring could be replaced by a thiomorpholine or a spirocyclic system to modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.comenamine.net
Structure-Based Design: If the three-dimensional structure of the biological target is known, ligands can be designed to fit precisely into the binding site, maximizing favorable interactions and minimizing steric clashes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between chemical structure and biological activity. nanobioletters.comfiveable.me These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
A summary of the proposed pharmacophore for this scaffold is presented in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |
| Hydrogen Bond Acceptor 1 | Sulfonyl Oxygens | Hydrogen Bonding |
| Hydrogen Bond Acceptor 2 | Morpholine Oxygen | Hydrogen Bonding |
| Hydrogen Bond Acceptor 3 | Ester Carbonyl Oxygen | Hydrogen Bonding |
| Aromatic Feature | Phenyl Ring | Pi-Pi Stacking, Hydrophobic Interaction |
| Hydrophobic Feature | Morpholine Ring | Hydrophobic Interaction |
By systematically applying these principles, medicinal chemists can rationally design and optimize derivatives of this compound to achieve desired biological outcomes.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like Methyl 4-(morpholin-4-ylsulfonyl)benzoate, docking simulations would be instrumental in identifying potential biological targets. This process involves docking the 3D structure of the compound into the binding sites of various known protein structures. The results, typically ranked by a scoring function, would predict binding affinity and visualize key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
However, a thorough search of scientific databases yields no specific molecular docking studies performed on this compound. While research exists for other morpholine-containing sulfonamides, particularly as inhibitors of enzymes like carbonic anhydrase or various kinases, these findings cannot be directly attributed to the title compound without specific investigation.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics in Solution
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational preferences in a solvent, typically water, mimicking physiological conditions. If a protein-ligand complex were identified through docking, MD simulations could further assess the stability of this interaction, tracking the movement of the ligand in the binding pocket and calculating the binding free energy. This provides a more rigorous evaluation of the compound's potential as an inhibitor.
As with molecular docking, there are no published MD simulation studies specifically focused on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics of Derivatives
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound, a library of its derivatives with varying structural modifications would need to be synthesized and tested for a specific biological activity. Molecular descriptors (e.g., lipophilicity, electronic properties, size) for these compounds would then be used to build a predictive model. Such a model would be invaluable for designing new, more potent derivatives.
The prerequisite for a QSAR study is a dataset of structurally related compounds with measured biological activity. No such dataset that includes this compound is available in the literature, and therefore, no specific QSAR models have been developed.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations for this compound could determine properties such as the distribution of electron density, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential. This information provides deep insights into the molecule's reactivity, stability, and potential sites for metabolic transformation.
While DFT is a standard computational tool, specific studies applying it to analyze the electronic properties of this compound have not been published.
In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold
The chemical structure of this compound can serve as a scaffold for the design of new molecules. In silico (virtual) screening involves using computational methods to search large libraries of compounds for molecules with similar structures or properties that are predicted to bind to a specific biological target. If this scaffold were identified as a promising starting point, virtual screening could rapidly identify other potential drug candidates from vast chemical databases.
This advanced stage of computational drug design relies on initial data (e.g., from docking or biological screening) to validate the scaffold's potential. Given the absence of this preliminary research for this compound, no studies on virtual screening or ligand design based on this specific scaffold are currently available.
Emerging Research Applications and Future Perspectives in Chemical Biology
Methyl 4-(morpholin-4-ylsulfonyl)benzoate and its Analogues as Chemical Probes in Biochemical Investigations
While direct research on "this compound" as a chemical probe is not extensively documented, the structural components of the molecule are present in compounds that have been investigated for their biological activity. For instance, the sulfonamide group is a key feature in a variety of biologically active molecules. Sulfonamides are known to be vital in synthetic chemistry for the development of various pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties ajchem-b.com.
A structurally related compound, "quinolin-8-yl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate" (QMMSB), has been identified as a synthetic cannabinoid receptor agonist sci-hub.seresearchgate.net. This indicates that the morpholin-4-ylsulfonyl benzoate (B1203000) core can interact with biological targets, specifically G-protein coupled receptors. The metabolic fate of QMMSB has been studied, revealing that the ester hydrolysis products and their glucuronides are suitable targets for toxicological screening researchgate.net. This type of metabolic study is crucial for the development of any compound intended for use in biological systems, including as a chemical probe.
Furthermore, sulfonamide derivatives are being explored for the development of molecular imaging probes. For example, benzenesulfonamides have been used to create probes for imaging carbonic anhydrase-IX, a protein associated with cancer google.com. This suggests that "this compound," with its sulfonamide group, could potentially be modified to serve as a scaffold for developing new imaging agents for other biological targets.
Table 1: Examples of Biologically Active Analogues and Related Compounds
| Compound Name | Biological Activity/Application | Reference |
| Quinolin-8-yl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate (QMMSB) | Synthetic cannabinoid receptor agonist | sci-hub.seresearchgate.net |
| Benzenesulfonamide (B165840) derivatives | Molecular imaging probes for carbonic anhydrase-IX | google.com |
| Various Sulfonamide derivatives | Antimicrobial, antiviral, antidiabetic, anticancer properties | ajchem-b.com |
Potential in the Development of Research Tools for Specific Biological Pathways
The structural motifs within "this compound" suggest its potential as a starting point for developing research tools to investigate specific biological pathways. The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes and receptors ajchem-b.comfrontiersrj.comfrontiersrj.com. For example, many clinically used drugs contain the sulfonamide functional group, which targets enzymes like carbonic anhydrase and dihydropteroate synthase tandfonline.com.
The morpholine (B109124) ring is another key feature, known to be present in many biologically active compounds and approved drugs nih.gov. The presence of the nitrogen and oxygen atoms in the morpholine scaffold can influence properties such as solubility and the ability to form hydrogen bonds with biological targets nih.gov. This makes it an attractive component in the design of molecules aimed at specific protein-protein interactions or enzymatic active sites.
Given that analogues with the morpholin-4-ylsulfonyl benzoate core have shown activity at cannabinoid receptors, it is plausible that derivatives of "this compound" could be synthesized and screened for activity against a range of G-protein coupled receptors or other signaling proteins. By systematically modifying the substituents on the benzene (B151609) ring and the morpholine moiety, a library of compounds could be generated to probe structure-activity relationships and identify selective modulators of specific biological pathways.
Exploration of Applications in Agrochemistry or Material Science Based on Molecular Design Principles
The morpholine and sulfonamide moieties are not only relevant in medicinal chemistry but also have applications in agrochemistry and material science. Morpholine derivatives are found in a number of pesticides and are being actively researched for the development of new agrochemicals with insecticidal, fungicidal, and herbicidal properties nih.govresearchgate.netacs.org. The morpholine ring is considered a terminal pharmacophore in many of these applications researchgate.netacs.org. Therefore, "this compound" could serve as a lead structure for the synthesis of novel agrochemical candidates.
In the realm of material science, the rigid aromatic core combined with the flexible morpholine group and the polar sulfonyl group could impart interesting properties to polymers or other materials. Sulfonamide-containing polymers have been explored for various applications, including as ion-exchange resins and in gas separation membranes. The specific combination of functional groups in "this compound" could be exploited to design new materials with tailored properties. While direct research in this area is lacking for this specific compound, the principles of molecular design suggest that it holds potential for exploration in these fields.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 4-(morpholin-4-ylsulfonyl)benzoate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sulfonation of methyl 4-aminobenzoate followed by morpholine substitution. Key steps include:
- Sulfonation : Reaction with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.
- Morpholine Substitution : Reacting the sulfonyl chloride intermediate with morpholine in anhydrous dichloromethane (DCM) at room temperature.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify the morpholine sulfonyl group (e.g., δ ~3.6 ppm for morpholine protons, δ ~165 ppm for sulfonyl carbon).
- IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 300.0745 (CHNOS) .
Q. How does the morpholine sulfonyl group influence solubility and reactivity?
- Methodological Answer :
- Solubility : The sulfonyl group enhances water solubility (~25 mg/mL in PBS at pH 7.4), while the morpholine ring improves lipid membrane permeability (logP ~1.8).
- Reactivity : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the benzoate ring. Morpholine facilitates nucleophilic displacement reactions under acidic conditions .
Advanced Research Questions
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between the sulfonyl group and Arg/His residues.
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to rule out pH-dependent solubility issues.
- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolysis of the ester group) that may confound activity results.
- Structural Analog Comparison : Test derivatives lacking the morpholine or sulfonyl group to isolate pharmacophoric contributions .
Q. What crystallographic methods are suitable for determining its solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R < 0.05, wR < 0.12.
- Powder XRD : Compare experimental patterns with Mercury-generated simulations to confirm phase purity.
- Thermal Analysis : DSC/TGA to correlate crystallinity with stability (melting point ~180–185°C with decomposition) .
Q. How does the compound behave under varying reaction conditions (e.g., acidic vs. basic)?
- Methodological Answer :
- Acidic Conditions : Sulfonyl group stabilizes carbocation intermediates during ester hydrolysis (e.g., HCl/MeOH, 60°C).
- Basic Conditions : Morpholine ring undergoes ring-opening with NaOH (10% aq.) at 80°C, forming a secondary amine.
- Reduction : NaBH/NiCl selectively reduces the ester to alcohol without affecting the sulfonyl group .
Q. What are the limitations of using this compound in high-throughput screening (HTS)?
- Methodological Answer :
- Fluorescence Interference : The aromatic benzoate moiety may auto-fluoresce at λ 280 nm, requiring quencher additives or alternative detection (e.g., luminescence).
- Stability in DMSO : Pre-screen for precipitation (common at >10 mM) using dynamic light scattering (DLS).
- Cytotoxicity Thresholds : Validate non-toxic concentrations (e.g., <10 µM in HEK293 cells via MTT assay) before HTS .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 299.31 g/mol | HRMS |
| logP | 1.8 | shake-flask (octanol/water) |
| Aqueous Solubility | 25 mg/mL (pH 7.4) | USP dissolution test |
Table 2 : Reaction Optimization Parameters
| Reaction | Optimal Conditions | Yield |
|---|---|---|
| Sulfonation | 0–5°C, 2 h | 78% |
| Morpholine Substitution | RT, 12 h, DCM | 85% |
| Ester Hydrolysis | 1M HCl, reflux, 4 h | 92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
